molecular formula C19H17Cl2F2N5O B10949833 2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide

2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide

Cat. No.: B10949833
M. Wt: 440.3 g/mol
InChI Key: BLYORGXPHBCVJN-UHFFFAOYSA-N
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Description

2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. Its unique structure, featuring both cyclopropyl and difluoromethyl groups, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide typically involves multi-step organic reactions. The starting materials include cyclopropyl ketone, difluoromethyl pyrazole, and 2,6-dichlorobenzyl pyrazole. The key steps in the synthesis include:

    Formation of the pyrazole ring: This is achieved through the reaction of hydrazine with cyclopropyl ketone and difluoromethyl ketone under acidic conditions.

    N-alkylation: The pyrazole intermediate is then alkylated with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Acylation: The final step involves the acylation of the N-alkylated pyrazole with acetic anhydride to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the production efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and difluoromethyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the pyrazole rings, potentially converting them into pyrazolines.

    Substitution: The aromatic dichlorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles like nitronium ion (NO2+) or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of cyclopropyl ketone derivatives.

    Reduction: Formation of pyrazoline derivatives.

    Substitution: Formation of nitro or halogenated derivatives on the aromatic ring.

Scientific Research Applications

2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Material Science: The compound’s stability and reactivity make it a candidate for developing new materials with specific properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its distinct chemical structure.

    Industrial Applications: Potential use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The difluoromethyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The cyclopropyl group may contribute to the compound’s stability and resistance to metabolic degradation. Pathways involved include inhibition of specific enzymes or modulation of receptor signaling pathways.

Comparison with Similar Compounds

  • **2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide
  • **2-[5-cyclopropyl-3-(methyl)-1H-pyrazol-1-yl]-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide

Comparison:

    Structural Differences: The presence of different substituents (e.g., trifluoromethyl vs. difluoromethyl) can significantly alter the compound’s chemical properties and reactivity.

    Reactivity: Compounds with trifluoromethyl groups may exhibit different reactivity patterns compared to those with difluoromethyl groups due to the increased electron-withdrawing effect.

    Biological Activity: The biological activity can vary based on the substituents, affecting binding affinity and specificity to molecular targets.

This detailed article provides a comprehensive overview of 2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H17Cl2F2N5O

Molecular Weight

440.3 g/mol

IUPAC Name

2-[5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]-N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-3-yl]acetamide

InChI

InChI=1S/C19H17Cl2F2N5O/c20-13-2-1-3-14(21)12(13)9-27-7-6-17(26-27)24-18(29)10-28-16(11-4-5-11)8-15(25-28)19(22)23/h1-3,6-8,11,19H,4-5,9-10H2,(H,24,26,29)

InChI Key

BLYORGXPHBCVJN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2CC(=O)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)Cl)C(F)F

Origin of Product

United States

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